2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Description
2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (C₁₉H₂₂O, MW: 266.38) is a methyl-substituted propiophenone derivative characterized by two methyl groups at the 2' and 6' positions of the propiophenone ring and a 2,5-dimethylphenyl group attached to the ketone-bearing carbon.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-8-9-14(2)17(12-13)10-11-18(20)19-15(3)6-5-7-16(19)4/h5-9,12H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWGFKZEEWVVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644740 | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-57-6 | |
| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone typically involves the use of Grignard reagents or organozinc reagents. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 2’,6’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2’,6’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2’,6’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone exerts its effects involves interactions with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and processes
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Substituent Position : The 2',6'-dimethyl configuration in the target compound optimizes steric and electronic effects, as seen in PSII inhibitors where meta/para substituents enhance activity .
- Lipophilicity : Methyl groups increase lipophilicity (logP ~3.5 estimated), favoring membrane penetration, whereas chlorine reduces it but boosts electrophilicity.
- Electron Effects : Electron-withdrawing groups (e.g., Cl) improve interaction with PSII’s D1 protein, but methyl groups offer a balance between lipophilicity and metabolic stability .
Biological Activity
2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is an organic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This compound, characterized by its unique structural features, has gained attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Dimethyl groups at the 2' and 6' positions enhance lipophilicity.
- Propiophenone backbone contributes to its electrophilic nature.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound acts as an electrophile, capable of forming covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of specific enzymes or modulation of cellular processes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Modulation: It may interact with receptors influencing neurotransmitter release and cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity
- Exhibits inhibitory effects against various bacterial strains.
- Potential applications in developing new antimicrobial agents.
-
Anticancer Properties
- Demonstrated cytotoxic effects on cancer cell lines.
- Mechanism involves apoptosis induction and cell cycle arrest.
-
Neuroactive Effects
- May influence neurotransmitter systems, suggesting potential use in treating neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties against Staphylococcus aureus; showed significant inhibition at low concentrations. |
| Study 2 | Evaluated anticancer activity on breast cancer cell lines; resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). |
| Study 3 | Assessed neuroactive effects; indicated modulation of dopamine release in neuronal cultures. |
Q & A
Q. What are the optimal synthetic routes for 2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?
The compound is synthesized via Friedel-Crafts acylation using substituted benzoyl chlorides and aromatic precursors. Key variables include:
- Catalyst : Aluminum chloride (AlCl₃) or other Lewis acids .
- Solvent : Dichloromethane or toluene, which influence reaction kinetics and byproduct formation .
- Temperature : Controlled heating (80–120°C) to avoid decomposition of sensitive intermediates.
Q. How can analytical techniques resolve structural ambiguities in this compound?
- NMR : Use ¹H-¹³C HSQC to differentiate methyl groups at 2',6' vs. other positions (e.g., 3',5' isomers) .
- X-ray Crystallography : Determines absolute configuration, critical for stereochemical studies .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₉H₂₂O; MW 266.4 g/mol) .
Q. Key Spectral Peaks :
- ¹H NMR (CDCl₃) : δ 2.25–2.35 (s, 6H, 2,5-dimethylphenyl), δ 2.60–2.70 (s, 6H, 2',6'-methyl) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli .
- Anti-inflammatory Potential : Inhibition of COX-2 enzyme via ELISA .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Q. Example Data :
| Assay Type | IC₅₀ (µM) | Target Organism/Cell Line | Reference |
|---|---|---|---|
| MIC (Antimicrobial) | 12.5 | S. aureus | |
| COX-2 Inhibition | 8.2 | RAW 264.7 macrophages |
Advanced Research Questions
Q. How do methyl group positions (2',6' vs. 3',5') impact bioactivity?
Comparative studies reveal:
- 2',6'-Substitution : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- 3',5'-Substitution : Reduces steric hindrance, favoring enzyme binding in anti-inflammatory models .
Q. Methodological Approach :
- Synthesize structural analogs and perform SAR analysis using molecular docking (e.g., AutoDock Vina) .
- Compare logP values via HPLC-derived retention times .
Q. How to address contradictions in reported biological activity data?
Discrepancies arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Compound Purity : Use HPLC (>98% purity) to eliminate confounding effects of impurities .
- Solvent Effects : DMSO concentration in cell-based assays must be ≤0.1% to avoid cytotoxicity .
Resolution Strategy : Replicate studies under controlled conditions and perform meta-analysis of existing data.
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulate binding stability to COX-2 or bacterial efflux pumps .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties .
Q. Example Output :
| Parameter | Prediction | Tool Used |
|---|---|---|
| BBB Permeability | Low | SwissADME |
| CYP3A4 Inhibition | Moderate | ADMETLab |
Q. How to design stability studies for long-term storage?
- Accelerated Degradation : Expose to 40°C/75% RH for 6 months; monitor via HPLC .
- Photostability : Use ICH Q1B guidelines with UV-Vis irradiation (320–400 nm) .
- Degradation Products : Identify via LC-MS/MS and compare with PubChem databases .
Q. What strategies improve enantiomeric purity in asymmetric synthesis?
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for kinetic resolution .
- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
